molecular formula C12H10N2 B15258405 6,8-Dimethylisoquinoline-1-carbonitrile

6,8-Dimethylisoquinoline-1-carbonitrile

Cat. No.: B15258405
M. Wt: 182.22 g/mol
InChI Key: BGKNODYKSQSPHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,8-Dimethylisoquinoline-1-carbonitrile typically involves the following steps:

Chemical Reactions Analysis

6,8-Dimethylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6,8-Dimethylisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-Dimethylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the isoquinoline ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

6,8-Dimethylisoquinoline-1-carbonitrile can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound, which lacks the nitrile and methyl groups, is less reactive and has different biological activities.

    6-Methylisoquinoline: This compound has only one methyl group and exhibits different chemical reactivity and biological properties.

    8-Methylisoquinoline: Similar to 6-Methylisoquinoline, but with the methyl group in a different position, leading to distinct chemical and biological behaviors.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

6,8-dimethylisoquinoline-1-carbonitrile

InChI

InChI=1S/C12H10N2/c1-8-5-9(2)12-10(6-8)3-4-14-11(12)7-13/h3-6H,1-2H3

InChI Key

BGKNODYKSQSPHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CN=C2C#N)C

Origin of Product

United States

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